molecular formula C9H10ClNO3 B14844701 Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate

Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate

Cat. No.: B14844701
M. Wt: 215.63 g/mol
InChI Key: YBNQEUJCZZCCPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 6-chloro-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (6-chloro-5-hydroxypyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group in specific positions allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(6-chloro-5-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8(13)5-6-3-4-7(12)9(10)11-6/h3-4,12H,2,5H2,1H3

InChI Key

YBNQEUJCZZCCPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)O)Cl

Origin of Product

United States

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